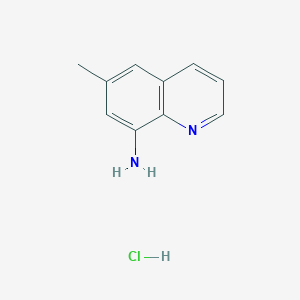

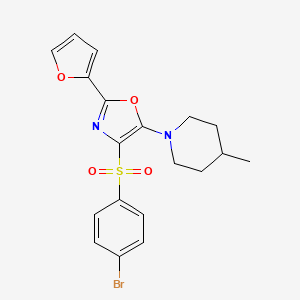

![molecular formula C24H21ClN2O4S B2822581 N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 1251643-08-9](/img/structure/B2822581.png)

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

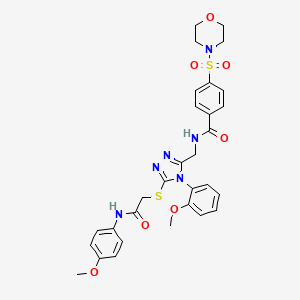

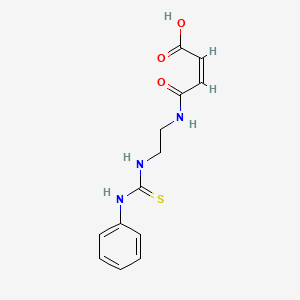

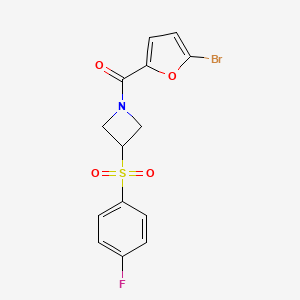

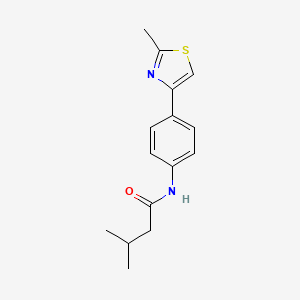

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their biological activities . It contains a 1,3-oxazole ring, a common structural motif found in many biologically active compounds . The presence of the methoxyphenyl and chlorophenyl groups could potentially influence its physical properties and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the 1,3-oxazole ring and the sulfonamide group. The planes of the chlorophenyl and methoxyphenyl ring planes could be approximately perpendicular .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonamide group could potentially undergo hydrolysis, and the 1,3-oxazole ring might participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and stability .Scientific Research Applications

Docking Studies and Crystal Structure Analysis

Research on tetrazole derivatives related to benzenesulfonamide has been conducted to understand their structural characteristics and interactions with biological targets. Docking studies and crystal structure analyses reveal insights into the orientation and interaction of molecules within active sites of specific enzymes, illustrating the compound's potential as enzyme inhibitors (Al-Hourani et al., 2015).

Antiproliferative Activity

Several benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against a range of tumor cell lines. These studies have identified compounds with significant potential as anticancer agents, highlighting the structural features responsible for their activity and providing a foundation for the development of new cancer therapies (Motavallizadeh et al., 2014).

Inhibitory Effects on Enzymes

Research into the synthesis and evaluation of benzenesulfonamide derivatives has also demonstrated their inhibitory effects on key enzymes, such as carbonic anhydrases. These studies contribute to the understanding of the compound's biochemical roles and therapeutic potential, particularly in treating diseases associated with enzyme dysregulation (Gul et al., 2016).

Mechanism of Action

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also have broad-spectrum effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The exact influence of these factors on this compound is currently unknown .

properties

IUPAC Name |

N-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-17-21(26-24(31-17)18-9-8-10-19(25)15-18)16-27(22-13-6-7-14-23(22)30-2)32(28,29)20-11-4-3-5-12-20/h3-15H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFFREURVDGYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol](/img/structure/B2822498.png)

![1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2822506.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2822513.png)

![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2822518.png)